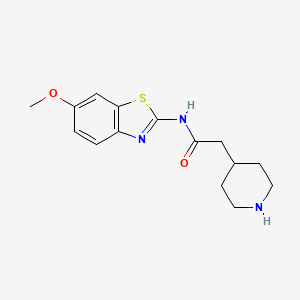
2-(4-Hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as HPE and has a molecular formula of C12H15NO2S.
作用機序
The mechanism of action of HPE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. HPE has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
HPE has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that HPE has antioxidant properties, which may be attributed to its ability to scavenge free radicals. HPE has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have demonstrated that HPE can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One of the main advantages of using HPE in lab experiments is its low toxicity and high stability. HPE has been shown to have minimal toxicity in animal models, which makes it a safe compound to work with. However, one of the limitations of using HPE is its low solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the research on HPE. One of the main areas of research is in the development of HPE-based drugs for the treatment of inflammatory diseases and cancer. HPE can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Furthermore, the mechanism of action of HPE needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion
In conclusion, 2-(4-Hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is a promising compound with potential application in various fields of science. The synthesis method of HPE has been optimized to obtain high yields and purity. HPE has been shown to possess anti-inflammatory and antioxidant properties, and it has potential applications in the treatment of cancer. HPE has minimal toxicity and high stability, which makes it a safe compound to work with. However, its low solubility in water may affect its bioavailability in vivo. Further research is needed to fully understand the mechanism of action of HPE and its potential therapeutic applications.
合成法
The synthesis method of HPE involves the reaction of 4-hydroxybenzenethiol with 1-bromo-2-(1-pyrrolidinyl) ethanone in the presence of a base. The reaction takes place at room temperature and yields HPE as a white crystalline solid. The synthesis method of HPE has been optimized to obtain high yields and purity.
科学的研究の応用
HPE has been studied extensively for its potential application in various fields of science. One of the main areas of research is in the field of medicinal chemistry, where HPE has been shown to possess anti-inflammatory and antioxidant properties. HPE has also been studied for its potential application in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-10-3-5-11(6-4-10)16-9-12(15)13-7-1-2-8-13/h3-6,14H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGEUKUEYZKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576555.png)

![3-[Ethyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576557.png)
![2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
![2-[(3-Hydroxypyridine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576566.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7576570.png)
![2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid](/img/structure/B7576578.png)
![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)

![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)
![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)
